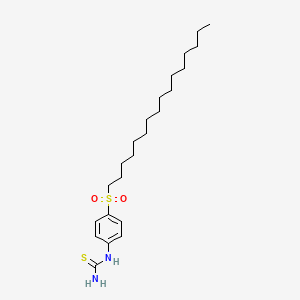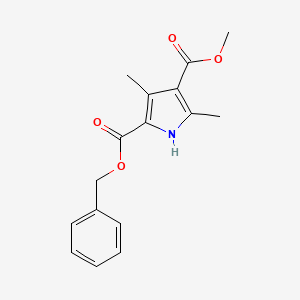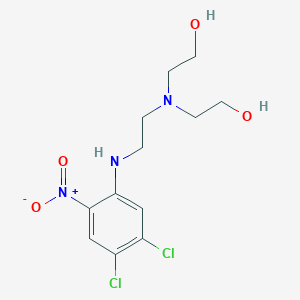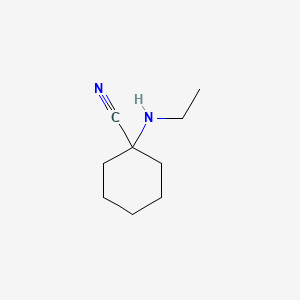
Dimethyl(2,3,6-trichlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2,3,6-trichlorophenyl)silane is an organosilicon compound with the molecular formula C8H9Cl3Si It is characterized by the presence of a silicon atom bonded to a dimethyl group and a 2,3,6-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2,3,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2,3,6-trichlorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Substituted phenyl silanes with various functional groups.
Scientific Research Applications
Dimethyl(2,3,6-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(2,3,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane linkages. These interactions are crucial in its applications in modifying surfaces and creating new materials.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2,4,6-trichlorophenyl)silane
- (2,3,6-trichlorophenyl)trimethylsilane
- Ethyl-bis(2,4,6-trimethyl-phenyl)silane
Uniqueness
Dimethyl(2,3,6-trichlorophenyl)silane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
33415-37-1 |
|---|---|
Molecular Formula |
C8H8Cl3Si |
Molecular Weight |
238.6 g/mol |
InChI |
InChI=1S/C8H8Cl3Si/c1-12(2)8-6(10)4-3-5(9)7(8)11/h3-4H,1-2H3 |
InChI Key |
ZVKIBSMEFCJNPV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=C(C=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)






